molecular formula C16H17N5OS2 B11012758 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11012758
M. Wt: 359.5 g/mol
InChI Key: MRVQYCSKXCHCDX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,3-thiazole core substituted with a pyrrol-1-yl group at position 2 and a propyl chain at position 3. The carboxamide moiety is linked to a 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene group in a (2Z)-configuration. Its structural complexity arises from the fusion of two nitrogen- and sulfur-containing heterocycles (thiazole and thiadiazole), which are known to confer bioactivity in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H17N5OS2/c1-2-5-11-12(23-16(17-11)21-8-3-4-9-21)13(22)18-15-20-19-14(24-15)10-6-7-10/h3-4,8-10H,2,5-7H2,1H3,(H,18,20,22)

InChI Key

MRVQYCSKXCHCDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole, pyrrole, and thiazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits notable antimicrobial and anticancer properties. The presence of thiadiazole and thiazole rings suggests potential interactions with enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole derivatives often possess antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth through interference with metabolic pathways. Studies have demonstrated efficacy against various strains of bacteria and fungi.

Anticancer Properties

The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

Several studies have been conducted to explore the therapeutic applications of this compound:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antimicrobial effects comparable to standard antibiotics.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound effectively inhibited cell growth in HeLa and MCF7 cells. Flow cytometry analysis showed increased rates of apoptosis, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The compound’s thiazole-thiadiazole hybrid structure distinguishes it from analogs. Below is a structural comparison with key derivatives:

Compound Name Core Structure Substituents Reported Bioactivity/Properties Reference
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Thiazole + 1,3,4-thiadiazole 4-propyl, 2-pyrrol-1-yl, 5-carboxamide linked to cyclopropyl-thiadiazolylidene Not explicitly reported; inferred agrochemical potential [Synthesized]
N-5-Tetrazolyl-N′-aryloyl ureas (e.g., 2h, 2j, 2m) Tetrazole + arylurea Varied aryl groups (e.g., methoxy, bromophenyl) Plant growth regulation (auxin/cytokinin activity)
Thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compounds) Thiazole Substituted oxazolidine/imidazolidine chains Antimicrobial/antiviral (assumed from thiazole core)
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea Pyrazole + 1,3,4-thiadiazole 5-propyl-thiadiazole, thiourea linkage Not reported; structural similarity suggests enzyme inhibition

Key Observations :

  • Bioactivity : The tetrazolyl-arylurea compounds () demonstrate how nitrogen-rich heterocycles (tetrazole vs. thiadiazole) paired with flexible linkers (urea vs. carboxamide) can modulate plant growth. The target compound’s thiadiazole-thiazole scaffold may offer similar versatility in agrochemical applications.
  • Substituent Effects : The 5-cyclopropyl group on the thiadiazole ring may enhance metabolic stability compared to the 5-propyl group in , as cyclopropane’s rigid geometry resists enzymatic degradation.
Physicochemical and Pharmacokinetic Properties

While experimental data is unavailable, inferences can be drawn from analogous structures:

  • Solubility : Thiazole and thiadiazole rings typically confer moderate hydrophilicity. The pyrrol-1-yl group (electron-rich) may improve solubility compared to purely alkyl-substituted analogs .
  • Stability : The (2Z)-configuration and cyclopropane substituent likely increase rigidity, reducing susceptibility to hydrolysis—a common issue in thiourea-linked compounds like .

Biological Activity

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of thiadiazole and thiazole rings, which contribute to its biological properties. The molecular formula is C14H13N5O2S2C_{14}H_{13}N_{5}O_{2}S_{2} with a molecular weight of 347.4 g/mol. The structural complexity allows it to interact with various biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC14H13N5O2S2C_{14}H_{13}N_{5}O_{2}S_{2}
Molecular Weight347.4 g/mol
CAS Number1282102-44-6

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activity. The mechanisms of action include:

  • Inhibition of Tyrosine Kinase Enzymes : These enzymes play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells is a vital strategy for anticancer therapies.
  • Inhibition of Lipoxygenase : This enzyme is involved in inflammatory processes and cancer progression, making it a target for novel anticancer drugs .

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HT29 (colon cancer), and HepG-2 (liver cancer) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar derivatives have shown efficacy against a range of bacterial and fungal pathogens. The presence of the thiadiazole ring is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have been studied for:

  • Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation .
  • Analgesic and Antipyretic : Some derivatives exhibit pain-relieving and fever-reducing properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay against different cancer cell lines. Results indicated that certain derivatives had higher potency than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various targets such as EGFR (Epidermal Growth Factor Receptor), which is implicated in many cancers .
  • Structure–Activity Relationship (SAR) : Research has focused on understanding how modifications to the chemical structure influence biological activity. For instance, substituents at specific positions on the thiadiazole ring significantly affect anticancer potency .

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